molecular formula C12H18N6 B3217104 5-Methyl-1-((6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)methyl)-1H-pyrazol-3-amine CAS No. 1174854-63-7

5-Methyl-1-((6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)methyl)-1H-pyrazol-3-amine

Cat. No.: B3217104
CAS No.: 1174854-63-7
M. Wt: 246.31
InChI Key: ITNQTOWLQBLQSM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to a class of nitrogen-rich heterocyclic molecules characterized by a fused triazolo-azepine core linked to a pyrazol-3-amine moiety. Its molecular formula is C₁₂H₁₈N₆, with a molecular weight of 246.31 g/mol (CAS: 1177286-61-1) . The structure features a methyl group at the 5-position of the pyrazole ring and a triazolo-azepine scaffold, which confers unique electronic and steric properties. Safety data indicate it requires precautions against thermal exposure (P210) and mandates handling under controlled conditions (P201, P202) .

Properties

IUPAC Name

5-methyl-1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)pyrazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N6/c1-9-7-10(13)16-18(9)8-12-15-14-11-5-3-2-4-6-17(11)12/h7H,2-6,8H2,1H3,(H2,13,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITNQTOWLQBLQSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1CC2=NN=C3N2CCCCC3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-1-((6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)methyl)-1H-pyrazol-3-amine typically involves multiple steps, starting from commercially available reagentsThe reaction conditions often include the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) or dichloromethane (DCM) to facilitate the reactions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The process typically includes rigorous purification steps, such as recrystallization and chromatography, to remove any impurities and by-products .

Chemical Reactions Analysis

Alkylation and Acylation Reactions

The primary amine group on the pyrazole ring undergoes alkylation and acylation under standard conditions. These reactions are critical for modifying bioactivity or creating prodrugs.

Reaction TypeReagents/ConditionsProductObservations
Alkylation Ethyl bromide, K₂CO₃, DMF, 60°CN-Ethyl derivativeSelective alkylation at pyrazole-NH₂
Acylation Acetic anhydride, pyridine, RTAcetamide derivativeRequires anhydrous conditions; confirmed via NMR

Oxidation and Reduction

The triazoloazepine moiety and methylene bridge exhibit redox sensitivity. Controlled oxidation modifies ring saturation, while reduction can alter substituent states.

Reaction TypeReagents/ConditionsProductObservations
Oxidation KMnO₄, H₂O, 80°COxidized triazoloazepinePartial ring aromatization observed
Reduction NaBH₄, MeOH, RTReduced methylene to CH₂Preserves pyrazole integrity

Nucleophilic Substitution

The triazole nitrogen atoms participate in nucleophilic substitutions, enabling functionalization of the triazoloazepine ring.

Reaction TypeReagents/ConditionsProductObservations
Halogenation PCl₅, DCM, 0°C3-Chloro-triazoloazepineRequires low temps to avoid decomposition
Amination NH₃, CuCl, 100°C3-Amino-triazoloazepineLimited yield due to steric hindrance

Cyclization and Ring-Opening

The compound participates in cycloaddition and ring-opening reactions, expanding its utility in synthesizing polycyclic systems.

Reaction TypeReagents/ConditionsProductObservations
Cycloaddition Maleic anhydride, toluene, refluxFused pyrazolo-triazepineConfirmed via X-ray crystallography
Acid-Catalyzed Ring Opening HCl, H₂O, 60°CLinear diamino intermediateReversible under basic conditions

Metal-Catalyzed Cross-Couplings

The methylene-linked pyrazole-triazoloazepine system engages in Suzuki and Buchwald-Hartwig couplings.

Reaction TypeReagents/ConditionsProductObservations
Suzuki Coupling Pd(PPh₃)₄, Ar-B(OH)₂, DMEBiaryl derivativesRequires inert atmosphere
Buchwald-Hartwig Amination Pd₂(dba)₃, Xantphos, aryl halideN-Aryl derivativesOptimized for electron-deficient aryl halides

pH-Dependent Tautomerism

The pyrazole amine exhibits tautomerism in acidic/basic media, influencing reactivity:

NH2 pyrazoleNH pyrazole(pH 4 9)\text{NH}_2\text{ pyrazole}\rightleftharpoons \text{NH pyrazole}\quad (\text{pH 4 9})

  • Acidic conditions (pH < 4): Protonation of triazole nitrogen enhances electrophilicity .

  • Basic conditions (pH > 9): Deprotonation of pyrazole NH enables nucleophilic attacks .

Stability Under Thermal and Photolytic Stress

  • Thermal Stability: Decomposes above 200°C, releasing NH₃ and forming char.

  • Photolysis: UV light (254 nm) induces C-N bond cleavage in triazoloazepine .

Analytical Characterization

Key techniques for reaction monitoring:

  • HPLC: Purity assessment (C18 column, MeCN/H₂O gradient).

  • NMR (¹H/¹³C ): Confirms substitution patterns .

  • HRMS: Validates molecular formulas (±2 ppm accuracy) .

Scientific Research Applications

5-Methyl-1-((6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)methyl)-1H-pyrazol-3-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Methyl-1-((6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)methyl)-1H-pyrazol-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the target being studied .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between the target compound and its analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Features Reported Biological Activity References
5-Methyl-1-((6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)methyl)-1H-pyrazol-3-amine C₁₂H₁₈N₆ 246.31 Methyl at pyrazole C5; triazolo-azepine linkage Not explicitly reported, but analogs show antibacterial activity
4-Chloro-5-methyl-1-((6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)methyl)-1H-pyrazol-3-amine C₁₂H₁₇ClN₆ 280.76 Chlorine substitution at pyrazole C4; otherwise identical Higher hazard profile (H301, H311, H331); no direct activity data
1-Ethyl-3-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)-1H-pyrazol-4-amine C₁₃H₂₀N₆ 260.34 Ethyl at pyrazole N1; triazolo-azepine at C3 Commercial availability for medicinal chemistry; no explicit bioactivity
5-Methyl-1-[1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)propyl]-1H-pyrazol-3-amine C₁₄H₂₂N₆ 274.37 Propyl linker between triazolo-azepine and pyrazole Discontinued in commercial catalogs; purity 95%
3-Methyl-1-((6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)methyl)-1H-pyrazol-4-amine C₁₂H₁₈N₆ 246.31 Methyl at pyrazole C3 (vs. C5 in target compound) No hazard statements; structurally related to COX-1/2 inhibitors

Structural and Functional Insights

Substituent Effects :

  • The 4-chloro analog (C₁₂H₁₇ClN₆) exhibits increased molecular weight (280.76 vs. 246.31) and higher toxicity (Class 6.1 hazard), likely due to the electronegative chlorine atom enhancing reactivity .
  • Ethyl vs. Methyl Substitution : The ethyl derivative (C₁₃H₂₀N₆) shows a 14 g/mol increase in weight compared to the target compound, with altered pharmacokinetics due to the larger N1-ethyl group .

Biological Activity Trends: Triazolo-azepine derivatives with arylaminomethyl side chains (e.g., 3-arylaminomethyl-1-(2-oxo-2-arylethyl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-1-ium bromides) demonstrate MIC values against bacteria, suggesting the core scaffold’s role in antimicrobial activity . COX-1/2 Inhibition: Analogous structures (e.g., N-ethyl-N’-[4-(triazolo-azepin-3-yl)phenyl]thiourea) block prostaglandin synthesis, implicating triazolo-azepines in anti-inflammatory applications .

Synthetic Accessibility :

  • Most analogs are synthesized via alkylation or cyclization of precursor esters or thioureas in polar solvents (e.g., THF/water) . For example, the 4-chloro derivative is obtained by introducing chlorine during pyrazole ring formation .

Biological Activity

5-Methyl-1-((6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)methyl)-1H-pyrazol-3-amine is a compound of significant interest due to its potential biological activities. This article reviews the synthesis, biological properties, and potential applications of this compound based on diverse research findings.

Synthesis

The synthesis of this compound typically involves the use of various chemical reagents and conditions that facilitate the formation of the triazoloazepine structure. The synthetic pathways often include:

  • Formation of the triazolo ring through cyclization reactions.
  • Alkylation or acylation to introduce functional groups.
  • Purification methods such as recrystallization or chromatography to obtain pure compounds.

Biological Activity

The biological activity of this compound has been evaluated in several studies focusing on its antimicrobial and anticancer properties.

Antimicrobial Activity

Research has shown that derivatives of this compound exhibit significant antimicrobial activity against a range of pathogenic microorganisms. For instance:

  • Minimum Inhibitory Concentration (MIC) values were determined for various strains:
    • Staphylococcus aureus : MIC ranged from 6.2 to 25.0 mg/mL.
    • Candida albicans : Similar sensitivity observed with MIC values in the same range.
    • Gram-negative bacteria showed reduced sensitivity compared to Gram-positive strains .

Anticancer Activity

The compound has also been investigated for its anticancer properties. Studies indicate that it may induce apoptosis in cancer cell lines through mechanisms such as:

  • Up-regulation of pro-apoptotic factors like Bax .
  • Down-regulation of anti-apoptotic factors such as Bcl2 .

For example, one study reported that a related compound exhibited an IC50 value of approximately 8.18 µM against HT-29 colon cancer cells and activated the mitochondrial apoptotic pathway leading to cell death .

Case Studies

Several case studies highlight the biological activity of compounds related to this compound:

  • Study on Antimicrobial Efficacy : A study synthesized various derivatives and tested their efficacy against both Gram-positive and Gram-negative bacteria. The findings indicated that some derivatives had comparable efficacy to established antibiotics like Linezolid and Fluconazole .
  • Anticancer Mechanism Investigation : Research focusing on the mechanism of action revealed that certain derivatives could significantly inhibit cell proliferation in colon cancer cell lines by promoting apoptosis via mitochondrial pathways .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 5-methyl-1-((6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)methyl)-1H-pyrazol-3-amine, and what are their critical optimization steps?

  • Methodology :

  • Multi-step synthesis : Begin with cyclization of precursor azepine and pyrazole moieties. For example, describes a similar process using diethyl oxalate and hydrazine hydrate for pyrazole ring formation, followed by triazole coupling.
  • Key steps : Optimize reaction time and temperature for cyclization (e.g., 120°C in POCl₃ for triazole-thiadiazole hybrids ). Use catalysts like CuSO₄/Na₂SO₃ for click chemistry-based triazole formation .
  • Purification : Column chromatography with gradient elution (e.g., hexane/ethyl acetate) to isolate intermediates.

Q. Which spectroscopic and chromatographic techniques are essential for characterizing this compound?

  • Methodology :

  • 1H/13C NMR : Confirm regiochemistry of triazole and pyrazole rings. For example, highlights intramolecular H-bonding (C–H⋯N) in pyrazole derivatives via NMR coupling constants .
  • X-ray crystallography : Resolve structural ambiguities (e.g., S(6) ring motifs in triazole-azepine hybrids) .
  • HPLC-MS : Assess purity (>95%) and molecular ion peaks (e.g., [M+H]⁺ at m/z 300–350 range) .

Q. What preliminary biological screening assays are recommended for this compound?

  • Methodology :

  • In vitro cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at 10–100 µM concentrations .
  • Enzyme inhibition : Screen against targets like 14-α-demethylase (CYP51) via fluorometric assays, referencing ’s docking studies with PDB:3LD6 .

Advanced Research Questions

Q. How can conflicting spectroscopic data (e.g., NMR vs. X-ray) be resolved for structural validation?

  • Methodology :

  • DFT calculations : Compare experimental NMR shifts with B3LYP/6-311G(d,p)-optimized geometries (RMSD <0.3 ppm for 1H NMR) .
  • Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., H-bonding vs. van der Waals) to explain crystallographic packing .
  • Case study : resolved C–H⋯N vs. N–H⋯O discrepancies in a triazole-pyrazole hybrid using combined XRD/DFT .

Q. What strategies improve synthetic yield and regioselectivity in triazole-azepine coupling?

  • Methodology :

  • Catalyst screening : Compare Cu(I)-azide-alkyne cycloaddition (CuAAC) vs. Ru-based catalysts for regioselective triazole formation .
  • Solvent effects : Use DMF for polar intermediates or THF for steric hindrance reduction (e.g., 38% yield improvement in ) .
  • Protecting groups : Temporarily block reactive amines (e.g., Boc groups) to prevent side reactions during azepine functionalization .

Q. How can computational tools predict pharmacokinetic properties and target binding?

  • Methodology :

  • SwissADME : Calculate logP (lipophilicity), topological polar surface area (TPSA), and drug-likeness (e.g., Lipinski violations) .
  • Molecular docking : Use AutoDock Vina to model interactions with CYP51 (docking score ≤−7.0 kcal/mol suggests strong binding) .
  • MD simulations : Assess binding stability (RMSD <2.0 Å over 100 ns) for lead optimization .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Methyl-1-((6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)methyl)-1H-pyrazol-3-amine
Reactant of Route 2
5-Methyl-1-((6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)methyl)-1H-pyrazol-3-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.